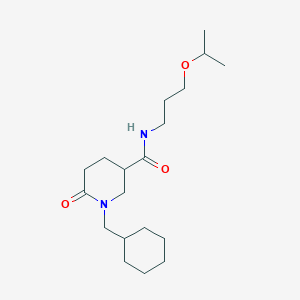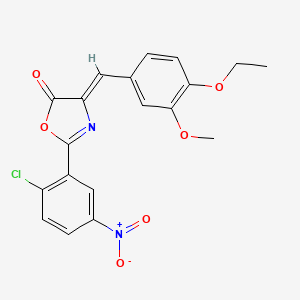![molecular formula C27H23N5O2S B6076606 2-(2-{(E)-2-[(E)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE](/img/structure/B6076606.png)
2-(2-{(E)-2-[(E)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-{(E)-2-[(E)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE is a complex organic compound that features multiple functional groups, including an indole, a thiazolone, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{(E)-2-[(E)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Indole Derivative: Starting with the synthesis of the 1-benzyl-1H-indole-3-carbaldehyde through a Fischer indole synthesis.
Hydrazone Formation: Reacting the indole aldehyde with hydrazine to form the corresponding hydrazone.
Thiazolone Ring Formation: Cyclization of the hydrazone with a thioamide to form the thiazolone ring.
Acylation: Finally, acylation of the thiazolone with phenylacetyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole and thiazolone moieties.
Reduction: Reduction reactions could target the hydrazone linkage, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a ligand in metal-catalyzed reactions.
Material Science: Potential use in the development of organic semiconductors or photovoltaic materials.
Biology and Medicine
Pharmacology: Investigation as a potential therapeutic agent due to its complex structure and multiple functional groups.
Biological Probes: Use in studying biological pathways and interactions.
Industry
Chemical Synthesis: Intermediate in the synthesis of other complex organic molecules.
Analytical Chemistry: Use as a standard or reference material in analytical techniques.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indole moiety could play a role in binding to biological targets, while the thiazolone and phenylacetamide groups might influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-{(E)-2-[(E)-1-(1H-INDOL-3-YL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-PHENYLACETAMIDE
- 2-(2-{(E)-2-[(E)-1-(1-BENZYL-1H-INDOL-3-YL)METHYLIDENE]HYDRAZONO}-4-OXO-1,3-THIAZOLAN-5-YL)-N~1~-METHYLACETAMIDE
Uniqueness
The presence of the benzyl group on the indole ring and the phenylacetamide moiety distinguishes this compound from its analogs. These structural features may confer unique properties, such as enhanced binding affinity to biological targets or improved material properties.
Properties
IUPAC Name |
2-[(2E)-2-[(E)-(1-benzylindol-3-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O2S/c33-25(29-21-11-5-2-6-12-21)15-24-26(34)30-27(35-24)31-28-16-20-18-32(17-19-9-3-1-4-10-19)23-14-8-7-13-22(20)23/h1-14,16,18,24H,15,17H2,(H,29,33)(H,30,31,34)/b28-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSFAXFZKOLMLGA-LQKURTRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C=NN=C4NC(=O)C(S4)CC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)/C=N/N=C/4\NC(=O)C(S4)CC(=O)NC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)-2-[5-[(4-methylpiperidin-1-yl)methyl]tetrazol-1-yl]ethanone](/img/structure/B6076534.png)
![4-(3-ethoxy-4-hydroxyphenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6076548.png)
![2-[(3-chloro-4-methylphenyl)amino]-5-(4,5-dimethoxy-2-nitrobenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6076554.png)


![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6076566.png)

![Methyl 3-({[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B6076577.png)
![4-ethoxy-N-[(Z)-1-(4-hydroxyphenyl)propylideneamino]benzamide](/img/structure/B6076586.png)
![2-({[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}methyl)-4(3H)-quinazolinone](/img/structure/B6076589.png)
![2-(1,3-benzodioxol-5-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}acetamide](/img/structure/B6076595.png)
![7'-AMINO-2'-[(4-FLUOROBENZYL)THIO]-1-METHYL-2,4'-DIOXO-1,2,4',8'-TETRAHYDRO-3'{H}-SPIRO[INDOLE-3,5'-PYRIDO[2,3-{D}]PYRIMIDINE]-6'-CARBONITRILE](/img/structure/B6076603.png)
![6-hydroxy-5-[2-(1H-indol-3-yl)ethyliminomethyl]-1-naphthalen-1-ylpyrimidine-2,4-dione](/img/structure/B6076613.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl 4-bromobenzoate](/img/structure/B6076619.png)
